molecular formula C4H4KO4 B087970 POTASSIUM MALEATE CAS No. 10237-70-4

POTASSIUM MALEATE

Cat. No.: B087970
CAS No.: 10237-70-4
M. Wt: 155.17 g/mol
InChI Key: BDQHHJHPAVHOJF-ODZAUARKSA-N
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Description

Maleic acid, also known as cis-butenedioic acid, is an organic compound that belongs to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a double bond between two carbon atoms. The chemical formula of maleic acid is HO₂CCH=CHCO₂H. It is the cis-isomer of butenedioic acid, with fumaric acid being the trans-isomer . Maleic acid is a white crystalline solid with a distinctive sour taste and is highly soluble in water, ethanol, and acetone .

Scientific Research Applications

Safety and Hazards

Maleic acid, potassium salt, is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed or in contact with skin . It is also considered as strongly irritant to the skin and mucosa and as a particular risk to the eyes .

Chemical Reactions Analysis

Types of Reactions: Maleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly performed using hydrogen gas in the presence of a catalyst.

    Esterification: Requires alcohols and an acid catalyst like sulfuric acid.

    Dehydration: Achieved by heating the compound.

Major Products Formed:

Properties

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study.

CAS No.

10237-70-4

Molecular Formula

C4H4KO4

Molecular Weight

155.17 g/mol

IUPAC Name

(Z)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;

InChI Key

BDQHHJHPAVHOJF-ODZAUARKSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.[K]

SMILES

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[K]

boiling_point

275 °F at 760 mmHg (decomposes) (NTP, 1992)

Color/Form

Monoclinic prisms from water
White crystals from water, alcohol and benzene
Colorless crystals

density

1.59 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.590 g/cu cm at 20 °C
Relative density (water = 1): 1.59

flash_point

127 °C

melting_point

266 to 268 °F (NTP, 1992)
132.5 °C (OECD Guideline 102 (Melting point / Melting Range))
Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP.
130.5 °C
131 °C

physical_description

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers.
Dry Powder;  Pellets or Large Crystals;  Liquid
Liquid
Colorless or white solid;  [HSDB] White crystalline powder;  [MSDSonline]
Hazy amber liquid with a mild odor;  [Emerald Performance Materials MSDS]
Solid
WHITE CRYSTALS.

Pictograms

Corrosive; Irritant

Related CAS

26099-09-2
10237-70-4 (potassium salt)
18016-19-8 (hydrochloride salt)
3105-55-3 (mono-hydrochloride salt)
371-47-1 (di-hydrochloride salt)
37449-49-3 (Nd salt)
44742-89-4 (mono-ammonium salt)

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C
79.000 lb/100 lb water at 77 °F
In water, 441,000 mg/L at 25 °C
Freely soluble in alcohol;  soluble in acetone, glacial acetic acid;  slightly soluble in ether;  practically insoluble in benzene
For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page.
441 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 78 (soluble)

Synonyms

hydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate

vapor_density

4 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
4.0 (Air = 1)

vapor_pressure

Negligible (NTP, 1992)
0.0000359 [mmHg]
10.0 [mmHg]
1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve))
Vapor pressure, Pa at 25 °C: 0.0048

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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